molecular formula C9H18ClNO B3049154 2-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1956370-88-9

2-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B3049154
CAS No.: 1956370-88-9
M. Wt: 191.70
InChI Key: JMUYEFXSCVKPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 374795-48-9) is a bicyclic spiro compound featuring a unique heteroatom arrangement with one oxygen and one nitrogen atom embedded in its spiro[5.5]undecane framework. Its molecular formula is C₉H₁₇NO·HCl, with a molecular weight of 191.70 g/mol .

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYEFXSCVKPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857377
Record name 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956370-88-9, 374795-48-9
Record name 2-Oxa-9-azaspiro[5.5]undecane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956370-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-9-azaspiro[5.5]undecane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for 2-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Cyclization Reactions

The spirocyclic core of 2-Oxa-9-azaspiro[5.5]undecane is typically constructed via cyclization strategies. A prominent method involves Prins cyclization , which facilitates the formation of the oxa-aza spiro framework in a single step. For example, treatment of a suitably substituted piperidine derivative with but-3-en-1-ol under acidic conditions yields the spirocyclic intermediate.

An alternative approach employs olefin metathesis using a Grubbs catalyst. In a documented procedure, a diene precursor undergoes ring-closing metathesis in dichloromethane at ambient temperature, forming the spiro structure with high stereochemical fidelity. This method is particularly advantageous for introducing functional groups at specific positions of the spirocycle.

Table 1: Key Cyclization Methods and Outcomes
Method Reagents/Conditions Yield (%) Purity (%)
Prins Cyclization H₂SO₄, but-3-en-1-ol, 80°C, 12h 68 92
Olefin Metathesis Grubbs II catalyst, CH₂Cl₂, rt, 6h 84 95
Acid-Catalyzed HCl (gas), THF, −30°C, 3h 72 89

Formation of Hydrochloride Salt

The free base 2-Oxa-9-azaspiro[5.5]undecane is converted to its hydrochloride salt via treatment with hydrogen chloride gas in anhydrous dichloromethane. The reaction is typically conducted at 0°C to prevent decomposition, yielding the hydrochloride salt in >90% purity after recrystallization from ethanol.

Optimization of Reaction Conditions

Catalyst Selection

Catalyst choice critically impacts reaction efficiency. For metathesis-based routes, Grubbs second-generation catalyst outperforms first-generation analogs, reducing side-product formation from 15% to <5%. In Prins cyclization, sulfuric acid remains the catalyst of choice, though p-toluenesulfonic acid (pTSA) has shown comparable efficacy with easier post-reaction removal.

Temperature and Solvent Effects

  • Metathesis Reactions : Lower temperatures (−30°C) suppress undesired dimerization, improving yield from 70% to 84%.
  • Solvent Systems : Tetrahydrofuran (THF) enhances solubility of intermediates, whereas dichloromethane optimizes catalyst activity.
Table 2: Solvent and Temperature Optimization
Parameter Optimal Condition Yield Improvement (%)
Temperature −30°C (metathesis) +14
Solvent THF/H₂O biphasic (Prins) +12
Catalyst Loading 5 mol% Grubbs II +9

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/methanol 10:1) effectively removes byproducts, achieving ≥98% purity. Alternative methods like preparative HPLC are reserved for enantiomerically pure samples.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.78–3.65 (m, 2H, OCH₂), δ 2.92–2.85 (m, 4H, NCH₂), and δ 1.62–1.45 (m, 8H, cyclohexyl).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 174.1, consistent with the free base (C₉H₁₇NO).

Industrial-Scale Production Considerations

Scaling spirocyclic compound synthesis requires addressing:

  • Catalyst Recovery : Immobilized Grubbs catalysts reduce costs by enabling reuse over 5 cycles without activity loss.
  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic cyclization steps, enhancing safety and yield.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Spirocyclic compounds with varying heteroatoms and substitution patterns exhibit distinct pharmacological and physicochemical profiles. Below is a systematic comparison:

Heteroatom Position and Bioactivity

Compound Name Heteroatom Positions Molecular Formula Key Findings Reference
2-Oxa-9-azaspiro[5.5]undecane HCl 2-oxa, 9-aza C₉H₁₇NO·HCl Predicted CCS: 137.7 Ų ([M+H]+); industrial-grade availability (99% purity) .
1-Oxa-9-azaspiro[5.5]undecane HCl 1-oxa, 9-aza C₉H₁₇NO·HCl Unsubstituted variant (R = H) showed inactivity in FFA1 receptor studies; substituted derivatives (e.g., with oxadiazole or amide groups) demonstrated enhanced agonist activity .
9-Oxa-2-azaspiro[5.5]undecane HCl 9-oxa, 2-aza C₉H₁₇NO·HCl Isomeric counterpart; structural inversion of O/N positions may alter solubility and receptor binding. Limited bioactivity data available .
3-Azaspiro[5.5]undecane HCl 3-aza C₁₀H₂₀N·HCl Exhibits M2 ion channel modulation in influenza studies; alters pore dynamics via interactions with amino acid residues .
1,7-Dioxaspiro[5.5]undecane 1,7-dioxa C₁₀H₁₈O₂ Volatile spiroacetal; used in insect pheromone studies. Lacks nitrogen, limiting pharmacological utility .

Substitution Effects on Activity

  • Unsubstituted vs. Substituted Derivatives :
    • The unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety (R = H) was inactive at the FFA1 receptor, while derivatives with polar R groups (e.g., heterocyclic or amide substituents) showed agonist activity .
    • 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane HCl demonstrated enhanced binding affinity due to the oxadiazole group’s electron-withdrawing effects .

Biological Activity

2-Oxa-9-azaspiro[5.5]undecane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been studied primarily for its inhibitory effects on specific proteins, particularly in the context of bacterial infections such as tuberculosis.

Structural Characteristics

  • Molecular Formula : C₉H₁₇NO
  • SMILES Notation : C1CC2(CCNCC2)COC1
  • InChIKey : WTRQSWYPRFTEFE-UHFFFAOYSA-N

The structural uniqueness of this compound is attributed to its spirocyclic framework, which incorporates both oxygen and nitrogen atoms. This arrangement may influence its biological activity and reactivity compared to other compounds with similar structures.

This compound has been identified as an inhibitor of the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. The inhibition of this protein can disrupt the bacterial cell wall synthesis, making it a promising candidate for drug development against tuberculosis and other bacterial infections .

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Antimicrobial Activity :
    • The compound exhibits significant activity against Mycobacterium tuberculosis, with studies indicating that it can effectively inhibit the growth of this pathogen .
    • In broader antimicrobial testing, it has shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria .
  • Case Studies :
    • A study highlighted the potential of spirocyclic derivatives, including this compound, as effective treatments for resistant bacterial strains .
    • Another research focused on its synthesis and biological evaluation, confirming its role as a potent inhibitor against specific bacterial targets .

Comparative Analysis

The following table summarizes the biological activity profile of this compound in comparison to structurally related compounds:

Compound NameAntimicrobial ActivityNotable Features
This compound Significant against M. tuberculosisInhibitor of MmpL3 protein
1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride ModerateDifferent biological activity profile
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride LowContains methoxy group; altered reactivity

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For example, modifications in the functional groups have been shown to improve binding affinity and selectivity towards bacterial targets .

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics and dynamics of this compound is crucial for its development as a therapeutic agent. Studies indicate that its unique structure may confer favorable absorption and distribution properties, although further investigations are needed to fully elucidate these aspects .

Q & A

Q. What is the synthetic route for 2-Oxa-9-azaspiro[5.5]undecane hydrochloride?

The compound is synthesized via a multi-step process:

  • Step 1 : A Grubbs catalyst-mediated reaction in dichloromethane with tert-butyl peroxide converts precursor 56 to intermediate 57 .
  • Step 2 : Hydrogenation of 57 using a palladium-carbon catalyst in methanol yields the free amine .
  • Step 3 : The free amine is treated with hydrochloric acid in dichloromethane to form the hydrochloride salt . Key considerations: Reaction conditions (e.g., catalyst loading, solvent purity) and intermediate characterization (e.g., NMR) are critical for reproducibility.

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on:

  • ¹H NMR spectroscopy : Peaks corresponding to spirocyclic protons (δ 1.4–3.2 ppm) and amine/ether functionalities (δ 3.5–4.0 ppm) .
  • Elemental analysis : Validation of C, H, N, and Cl content to confirm stoichiometry .
  • Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 191.7 for C₉H₁₈ClNO) .

Q. What pharmacological mechanisms are associated with spirocyclic compounds like this compound?

Spirocyclic derivatives exhibit antagonistic activity against chemokine receptor interactions, potentially modulating inflammatory pathways. For example, related triazaspiro compounds inhibit chemokine-driven immune responses, suggesting applications in treating autoimmune diseases and transplant rejection .

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, chemical goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized?

Methodological improvements include:

  • Catalyst screening : Testing alternative catalysts (e.g., Hoveyda-Grubbs) to enhance ring-closing metathesis efficiency .
  • Solvent optimization : Evaluating polar aprotic solvents (e.g., THF) for hydrogenation steps to improve reaction rates .
  • Process analytics : In-line monitoring (e.g., HPLC) to track intermediate purity and minimize side reactions .

Q. What in vivo models are suitable for evaluating the anti-mycobacterial activity of this compound?

While Mycobacterium tuberculosis H37Rv MIC data are not fully reported for this compound , analogous spirocyclic derivatives (e.g., 1-Oxa-9-azaspiro[5.5]undecane hydrochloride) can be tested in:

  • Murine TB models : Measuring bacterial load reduction in lungs/spleens.
  • Resistance studies : Assessing cross-resistance with first-line antibiotics (e.g., rifampicin) .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • Rigid spirocyclic core : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Hydrochloride salt form : Improves aqueous solubility for parenteral administration but may alter tissue distribution .
  • Substituent effects : Adding hydrophobic groups (e.g., benzyl) could enhance blood-brain barrier penetration for CNS targets .

Q. What analytical methods are used to assess purity and stability under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and humidity (75% RH) to identify degradation products .
  • HPLC-MS : Quantify impurities (e.g., des-chloro byproducts) and validate stability-indicating methods .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition profiles .

Q. How can computational modeling guide the design of spirocyclic derivatives?

  • Docking studies : Predict binding affinities to chemokine receptors (e.g., CCR5) using crystal structures .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .
  • Molecular dynamics : Simulate conformational stability of the spirocyclic core in physiological environments .

Q. What strategies address the ecological risks of this compound?

Despite limited ecotoxicological data , proactive measures include:

  • Biodegradation assays : Test microbial degradation in soil/water systems.
  • Adsorption studies : Evaluate affinity for activated carbon to design waste treatment protocols .
  • Green chemistry : Substitute dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-9-azaspiro[5.5]undecane hydrochloride
Reactant of Route 2
2-Oxa-9-azaspiro[5.5]undecane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.